molecular formula C15H11ClO B1662104 4'-Chlorochalcone CAS No. 956-02-5

4'-Chlorochalcone

Cat. No. B1662104
CAS RN: 956-02-5
M. Wt: 242.7 g/mol
InChI Key: HIINIOLNGCQCSM-WDZFZDKYSA-N
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Description

4’-Chlorochalcone is a chalcone derivative . Its crystals exhibit a monoclinic system with space group P 2 1 / c . It can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .


Synthesis Analysis

The synthesis of 4’-Chlorochalcone involves an aldol condensation reaction . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and 4-chlorobenzaldehyde derivative for ten minutes using a mortar and pestle . Each chalcone is then isolated by suction filtration after washing with water .


Molecular Structure Analysis

The molecular formula of 4’-Chlorochalcone is C15H11ClO . It has an average mass of 242.700 Da and a monoisotopic mass of 242.049850 Da .


Chemical Reactions Analysis

4’-Chlorochalcone can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .


Physical And Chemical Properties Analysis

4’-Chlorochalcone has a melting point of 113-117 °C (lit.) . It has a density of 1.1255 (rough estimate) and a refractive index of 1.5220 (estimate) .

Safety And Hazards

4’-Chlorochalcone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINIOLNGCQCSM-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313946
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chlorochalcone

CAS RN

22966-22-9, 956-02-5
Record name trans-4′-Chlorochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4′-Chlorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorochalcone
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Synthesis routes and methods

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
Z Li, G Su - Acta Crystallographica Section C: Crystal Structure …, 1994 - scripts.iucr.org
The title compound, 3-(4-chlorophenyl)-l-phenyl-2-propen-l-one, C] sHI~ CIO, has a torsion angle of 7.1 for O (1)--C (9)--C (8)---C (7) of the 2-propen-l-one moiety. H atoms in the central …
Number of citations: 8 scripts.iucr.org
S Prabu, R Nagalakshmi, J Balaji… - Materials Research Bulletin, 2014 - Elsevier
Good quality organic non linear optical (NLO) crystals of 4-methoxy-4′-chlorochalcone (4MCC) have been grown by slow evaporation solution growth method. The grown crystals …
Number of citations: 18 www.sciencedirect.com
M Shkir, PS Patil, M Arora, S AlFaify… - Spectrochimica Acta Part A …, 2017 - Elsevier
In this article the authors aim is to investigate and analyze the various key parameters of an organic D-π-A type novel nonlinear optical material 2, 4, 5-trimethoxy-4′-chlorochalcone (2,…
Number of citations: 77 www.sciencedirect.com
D Dhar - The Journal of Organic Chemistry, 1960 - ACS Publications
… It is interesting to find that the isomeric 2',4'dihydroxy-4-chlorochalcone is pyrochromatic—be… In the isomerization of 2',4 '-dihydroxy-4chlorochalcone a large quantity of red coloring …
Number of citations: 12 pubs.acs.org
PS Patil, SM Dharmaprakash - Materials Letters, 2008 - Elsevier
An organic second-order nonlinear optical single crystal 2, 4, 5-Trimethoxy-4′-chlorochalcone was grown by slow evaporation solution growth technique. The crystal was …
Number of citations: 26 www.sciencedirect.com
F Khatun, NA Hoque, P Thakur, N Sepay… - Energy …, 2017 - Wiley Online Library
A simple photovoltaically self‐charging energy‐storage system (PSESS) has been fabricated as an effective solar energy‐storage power cell. The PSESS is capable of the in situ …
Number of citations: 18 onlinelibrary.wiley.com
RF Costa, ASN Aguiar, ID Borges, R Ternavisk… - Journal of Molecular …, 2021 - Springer
… The molecular conformation of 2′-hydroxy-4′,6′-dimethyl-2-chlorochalcone and 2′-hydroxy-4′,6′-dimethyl-4-chlorochalcone chalcones was obtained through DFT with the …
Number of citations: 9 link.springer.com
JC Jebapriya, DR Jonathan, SR Maidur… - Journal of Molecular …, 2021 - Elsevier
A novel chalcone derivative (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one (CPDAPP) was synthesized and crystallized by slow evaporation growth method. Single …
Number of citations: 12 www.sciencedirect.com
X Gao, C Zhou, H Liu, L Liu, J Tang… - Journal of enzyme …, 2017 - Taylor & Francis
A new series of tertiary amine derivatives of chlorochalcone (4a∼4l) were designed, synthesized and evaluated for the effect on acetylcholinesterase (AChE) and buthylcholinesterase (…
Number of citations: 25 www.tandfonline.com
ED D'Silva, SM Dharmaprakash - AIP Conference Proceedings, 2011 - pubs.aip.org
A potentially useful second harmonic generation (SHG) organic material 4‐SCH 3 ‐4 ′ ‐chlorochalcone (4Cl4MSP), has been synthesized and grown as a high quality single crystal by …
Number of citations: 4 pubs.aip.org

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